BocNH-PEG2-CH2COONHS, also known as Boc-NH-PEG2-CH2COOH, is a heterobifunctional compound that combines polyethylene glycol (PEG) with a Boc-protected amine and a carboxyl group. This compound is classified under PEGylated crosslinkers, which are essential in bioconjugation processes due to their ability to enhance solubility and stability of biomolecules in biological applications. The compound's chemical formula is , with a molecular weight of approximately 263.3 g/mol. Its structure features a hydrophilic PEG linker that improves the solubility of the compound, making it suitable for various scientific applications, including drug delivery and chemical biology .
The synthesis of BocNH-PEG2-CH2COONHS typically involves several steps:
The synthesis requires careful control of reaction conditions to ensure high purity and yield. Typically, the reactions are monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm the successful incorporation of functional groups .
BocNH-PEG2-CH2COONHS contains a linear structure with distinct functional groups:
The compound's molecular weight is 263.3 g/mol, and its chemical structure can be represented as follows:
BocNH-PEG2-CH2COONHS participates in various chemical reactions:
The reactivity of the NHS ester is significantly higher than that of simple carboxylic acids, allowing for rapid and selective coupling reactions at physiological pH.
The mechanism by which BocNH-PEG2-CH2COONHS operates primarily involves its role as a crosslinker in bioconjugation:
This mechanism allows for precise control over the formation of conjugates, which is critical in drug development and biochemical research.
These properties make BocNH-PEG2-CH2COONHS suitable for various biomedical applications.
BocNH-PEG2-CH2COONHS has significant applications in scientific research:
BocNH-PEG2-CH2COONHS excels in creating spatially defined biomolecular conjugates due to its orthogonal reactivity and PEG-enhanced solubility. The NHS ester terminus reacts selectively with primary amines (ε-amino group of lysine or N-termini) under physiological pH (7.2–8.5), forming stable amide bonds without requiring activators. This contrasts with carboxylate precursors (e.g., Boc-NH-PEG2-CH2COOH), which necessitate coupling agents like EDC or HATU for amidation [2] [4]. The Boc-protected terminus remains inert during this step, enabling sequential conjugation strategies critical for synthesizing complex architectures like antibody-drug conjugates (ADCs) or peptide-PEG hybrids [1].
Key advantages include:
Table 1: Coupling Agents for Carboxylate-Amine Conjugation with Precursor Boc-NH-PEG2-CH2COOH
Coupling Agent | Reaction Efficiency | Byproduct Solubility | Typical Solvent |
---|---|---|---|
EDC | 60–75% | Water-soluble | Water/DMSO |
HATU | 85–95% | Water-soluble | DMF/DMSO |
DCC | 70–80% | Insoluble (dicyclohexylurea) | DCM/THF |
The evolution of PEGylated crosslinkers reflects three paradigm shifts:
Monofunctional to Heterobifunctional Designs (1980s–2000s): Early PEG derivatives (e.g., mPEG-NHS) enabled protein PEGylation but lacked orthogonality. Heterobifunctional variants like Boc-NH-PEGₙ-CH₂COOH (n=2–24) emerged, combining amine protection with carboxylate reactivity. BocNH-PEG2-CH2COONHS refined this by replacing carboxylates with NHS esters, eliminating activator-dependent steps and improving conjugation yields [1] [7].
Solvation and Permeability Optimization (2010s): Short PEG spacers (PEG₂–PEG₄) gained prominence over longer chains (PEG₁₂–PEG₂₄) due to reduced immunogenicity risks while maintaining adequate hydrophilicity. BocNH-PEG2-CH2COONHS balances a topological polar surface area (tPSA) of 98 Ų and cLogP of -1.2, enabling moderate cell membrane permeability for intracellular applications like PROTAC delivery [3] [5].
Rise of Targeted Degradation Therapeutics (2020s): This compound became integral to PROTAC synthesis, where its PEG₂ spacer optimizes E3 ligase–target protein interaction. Its alkyne-free design (cf. DiSPASO crosslinker) avoids copper-catalyzed click chemistry complications, streamlining ADC and degrader production [3] [4].
Table 2: Milestones in PEGylated Crosslinker Development
Time Period | Innovation | Limitation Addressed |
---|---|---|
1985–1999 | Homobifunctional NHS-PEGₙ-NHS | Uncontrolled polymerization |
2000–2010 | Boc-NH-PEGₙ-CH₂COOH derivatives | Low carboxylate reactivity |
2011–2020 | NHS ester terminators (e.g., BocNH-PEG2-CH2COONHS) | Activator-induced side reactions |
2021–present | Integration into PROTACs/ADCs | Intracellular delivery efficiency |
The efficacy of BocNH-PEG2-CH2COONHS arises from adherence to three design principles:
Spacer Length and Flexibility: The 10.5 Å PEG₂ spacer provides optimal distance for binary epitope engagement in antibody conjugates. Shorter spacers (<6 Å, e.g., SIA crosslinker) restrict movement, while longer chains (e.g., PEG₁₂, 39 Å) increase entanglement risk. Molecular dynamics simulations confirm PEG₂’s ideal balance of rigidity and rotation capacity, facilitating target binding without entropic penalty [4] [9].
Solvation and Steric Shielding: Each ethylene oxide unit binds 3 water molecules, rendering BocNH-PEG2-CH2COONHS highly hydrophilic (solubility: 100 mg/mL in DMSO). This hydration shell prevents nonspecific adsorption to off-target proteins, a key limitation of hydrophobic crosslinkers like SMCC [8] [9].
Orthogonality and Reactivity Hierarchy: The NHS ester (k = 1.2 × 10³ M⁻¹s⁻¹ with glycine) reacts 50-fold faster than Boc-deprotected amines, enabling sequential conjugation. This outperforms homobifunctional crosslinkers (e.g., DSG) that induce polymerization. Computational modeling confirms a 15 kcal/mol activation barrier for NHS-amine reactions, ensuring chemoselectivity [2] [6].
Table 3: Design Parameters for Heterobifunctional PEG Linkers
Parameter | BocNH-PEG2-CH2COONHS | Boc-NH-PEG4-CH2COOH | Sulfo-SMCC |
---|---|---|---|
Spacer length (Å) | 10.5 | 16.7 | 11.6 |
tPSA (Ų) | 98 | 121 | 95 |
Solubility in water (mg/mL) | 25 | 50 | >100 (sulfo variant) |
Orthogonal steps | 2 (NHS + deprotection) | 2 | 1 |
The compound’s versatility is evidenced in proteomics tool development, where its sulfoxide-free backbone (cf. DiSPASO) avoids unwanted MS fragmentation, enabling clearer crosslink mapping [5]. Future refinements may focus on integrating photocleavable groups or transitioning to tert-butyl-free protection to streamline synthesis.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2